Osmi4;osmi 4

Description

Significance of Protein Post-Translational Modifications in Cellular Regulation

Protein post-translational modifications are fundamental to cellular life, enabling proteins to perform a wide range of functions not directly encoded by the genome. They regulate crucial aspects of protein behavior, including their activity levels, subcellular localization, stability, and interactions with other molecules. These modifications are integral to numerous cellular processes, such as signal transduction cascades, gene expression control, and metabolic pathway regulation. The often dynamic nature of PTMs allows cells to react swiftly and appropriately to environmental changes and internal cues.

The Dynamic Nature of O-Linked β-N-Acetylglucosamine (O-GlcNAc) Glycosylation

A defining characteristic of O-GlcNAcylation is its dynamic and reversible nature, drawing parallels to protein phosphorylation. rsc.org The rapid addition and removal of the O-GlcNAc modification by the opposing actions of OGT and OGA enable precise modulation of protein function. This dynamic cycling is essential for maintaining cellular homeostasis and coordinating a diverse array of cellular activities in response to stimuli like nutrient availability, cellular stress, and signaling events.

O-GlcNAc Transferase (OGT) as the Sole Enzyme Catalyzing Nucleocytoplasmic O-GlcNAcylation

O-GlcNAc transferase (OGT) holds a unique and central role in mammalian intracellular glycosylation. It is the sole enzyme responsible for attaching the O-GlcNAc moiety to proteins residing in the nucleus, cytoplasm, and mitochondria. harvard.edursc.org This singular responsibility positions OGT as a critical sensor and integrator of cellular metabolic status, particularly reflecting the levels of UDP-GlcNAc, the necessary donor substrate, and directly coupling nutrient availability to protein modification and cellular function. aacrjournals.org The indispensable nature of OGT is underscored by the fact that its complete genetic deletion is lethal in metazoan organisms. portlandpress.com

The development of specific inhibitors targeting OGT, such as OSMI-4, has been pivotal for advancing the understanding of this unique enzyme's functions. nih.govaacrjournals.org OSMI-4 is a potent inhibitor that interacts with OGT's active site, leading to an effective reduction in global cellular O-GlcNAc levels. nih.govselleckchem.comaacrjournals.orgbiorxiv.orgresearchgate.net

Structural Domains of OGT (e.g., TPR13, H3, N-Cat, Int-D, C-Cat)

OGT is a large, multi-domain protein with a complex architecture. Its structure is characterized by a series of tetratricopeptide repeats (TPRs), typically 13.5 in the full-length nucleocytoplasmic isoform. These TPRs are crucial for recognizing and interacting with a wide range of protein substrates. glpbio.comrsc.org The enzyme's catalytic activity is located within two glycosyltransferase domains: the N-terminal catalytic (N-Cat) domain and the C-terminal catalytic (C-Cat) domain, which are separated by an intervening domain (Int-D). glpbio.com A transitional helix (H3) is also part of the structural assembly. glpbio.com The TPR domain plays a significant role in determining OGT's substrate specificity through interactions with target proteins. rsc.org

Isoforms of OGT (e.g., sOGT, mOGT, ncOGT)

Through mechanisms such as alternative splicing and the utilization of alternative start codons, different isoforms of OGT are generated, each exhibiting distinct subcellular localizations. The most prominent and largest isoform is the nucleocytoplasmic OGT (ncOGT), which contains the complete set of TPRs and catalytic domains. rsc.org A shorter isoform, known as mitochondrial OGT (mOGT), possesses a mitochondrial targeting sequence, directing its localization to the mitochondria. Another truncated isoform, sOGT, is found within both the nucleus and cytoplasm. glpbio.comrsc.org These different isoforms may display variations in substrate preference or regulatory mechanisms, contributing to the diverse functional impact of O-GlcNAcylation within different cellular compartments.

Fundamental Roles of OGT in Cellular Processes and Homeostasis

Research employing OGT inhibitors, such as OSMI-4, has been instrumental in uncovering these fundamental roles. For instance, studies utilizing OSMI-4 have provided insights into the consequences of OGT inhibition on the growth and viability of cancer cells, suggesting OGT as a potential therapeutic target. aacrjournals.orgresearchgate.netbiorxiv.org

Regulation of Gene Expression and Transcription

A fundamental function attributed to OGT is its role in regulating gene expression and transcription. OGT is known to modify various components of the transcriptional machinery, including transcription factors, transcriptional co-regulators, and subunits of RNA polymerase II. harvard.edu O-GlcNAcylation can influence the activity, stability, and subcellular localization of these proteins, thereby directly impacting gene expression profiles. portlandpress.comrsc.org

Furthermore, studies have indicated OGT's involvement in regulating the splicing of detained introns, adding another layer to its control over gene expression. harvard.edu Inhibition of OGT activity, for example, through the application of compounds like OSMI-4, can lead to observable changes in the expression levels of numerous genes, highlighting the critical connection between O-GlcNAcylation and transcriptional control. nih.govaacrjournals.orgbiorxiv.orgneo-biotech.com Research employing OSMI-4 has effectively demonstrated its utility in probing the effects of OGT inhibition on transcriptional regulation in various cellular contexts, including its implications in cancer biology. aacrjournals.orgbiorxiv.orgneo-biotech.com

Modulation of Cell Cycle Control and Proliferation

OGT activity and O-GlcNAcylation levels are intricately linked to cell cycle progression and cellular proliferation. Studies utilizing OGT inhibition or knockdown have demonstrated significant impacts on cell cycle control. Reducing OGT expression or inhibiting its activity can decrease cell proliferation and induce cell cycle arrest. For instance, OGT knockdown has been shown to inhibit the proliferation of bladder cancer cells in vitro and in vivo, leading to increased apoptosis and cell cycle arrest. Similarly, OGT suppression effectively attenuated the proliferation of renal cell carcinoma cells, promoting apoptosis and inhibiting cell cycle transition.

OGT inhibition can influence key cell cycle regulators. Research indicates that OGT inhibition can decrease cell proliferation without inducing cell death by modulating the levels of proteins like p21, a cyclin-dependent kinase inhibitor. In certain cancer cell lines, OGT inhibition increased p21 levels in a p53-independent manner, contributing to decreased proliferation. Furthermore, OGT is essential for the proliferation of prostate cancer cells, particularly in the context of MYC-driven growth. Inhibition of OGT activity disrupts the interaction between MYC and HCF-1 and compromises MYC's ability to promote androgen-independent proliferation. OGT is also required for MYC-mediated stabilization of mitotic proteins, including Cyclin B1.

The interplay between OGT and cell cycle proteins is further highlighted by the observation that OGT interacts with HCF-1, a transcriptional co-regulator necessary for cell cycle progression. Mature HCF-1 is O-GlcNAcylated and cleaved by OGT, and this interaction regulates gene expression during the G1-S transition.

Influence on Metabolic Pathways and Nutrient Sensing

As a key enzyme utilizing UDP-GlcNAc from the HBP, OGT is a central player in cellular nutrient sensing. O-GlcNAcylation levels fluctuate in response to nutrient availability, allowing cells to adapt their physiology accordingly. OGT is regulated by nutrient-sensing pathways such as mTOR and insulin (B600854) signaling, and glucose levels can directly modulate OGT expression.

Inhibition of OGT can perturb metabolic pathways and nutrient sensing responses. Metabolic inhibitors of OGT, including thiosugar analogues of N-acetylglucosamine, have been developed to study the in vivo roles of decreased O-GlcNAc levels in nutrient sensing. Studies using such inhibitors have revealed a link between decreased O-GlcNAc levels and nutrient sensing in peripheral tissues, correlating with lower levels of transcription factor Sp1 and the satiety-inducing hormone leptin.

The HBP and OGT are also interconnected with other major nutrient-sensing pathways like the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK). These pathways interact to integrate nutritional signals and regulate cellular function. AMPK can phosphorylate OGT, influencing its localization and substrate selectivity, while AMPK activity itself can be controlled by HBP flux through O-GlcNAcylation.

Impact on Proteostasis and Protein Stability

O-GlcNAcylation plays a significant role in maintaining proteostasis, the cellular balance of protein synthesis, folding, and degradation. O-GlcNAc modification can influence protein stability, aggregation, and degradation via the ubiquitin-proteasome system (UPS).

OGT inhibition can impact the stability of various proteins. For instance, OGT catalyzes the proteolytic maturation of the transcription factor HCF-1 in the same active site where it catalyzes O-GlcNAcylation. OGT inhibition leads to a decrease in HCF-1 cleavage products and the appearance of uncleaved HCF-1 nih.govnih.gov. Furthermore, HCF-1 can stabilize OGT against proteasomal degradation.

O-GlcNAcylation also contributes to the stability of NRF1, a transcription factor that activates proteasome subunit genes. OGT-catalyzed O-GlcNAcylation is essential for NRF1 stabilization and the subsequent upregulation of proteasome subunit genes. OGT inhibition has been shown to be effective at sensitizing cancer cells to proteasome inhibitors, highlighting a link between O-GlcNAcylation, proteostasis, and cancer cell resistance. The mTOR signaling pathway has also been found to regulate OGT stability, with mTOR inhibition leading to a decrease in OGT protein levels.

Interplay with Other Signaling Pathways (e.g., Phosphorylation)

The interplay between O-GlcNAcylation and phosphorylation is a critical aspect of cellular signaling, with extensive crosstalk occurring between these two modifications. O-GlcNAc and phosphate (B84403) can compete for the same or adjacent serine or threonine residues, or modifications on one site can influence the modification status of the other.

OGT inhibition can significantly impact the phosphorylation status of various proteins and modulate signaling pathways. For example, OGT inhibition with OSMI-1 has been shown to induce the phosphorylation of p38 and activate its downstream signaling pathway in cardiomyocytes. OGT inhibition can also block the phenylephrine-induced phosphorylation of Erk1/2 in these cells.

In the context of DNA damage response, O-GlcNAcylation can act as a negative regulator of DNA damage-induced phosphorylation events. OGT relocates to sites of DNA damage and O-GlcNAcylates proteins like H2AX and MDC1, which can suppress the expansion of phosphorylation events on chromatin. Loss of OGT can disinhibit the phosphorylation of H2AX and MDC1 and prolong the G2/M checkpoint in response to DNA damage.

The enzymes involved in O-GlcNAc cycling, OGT and OGA, can also associate with kinases and phosphatases in protein complexes, influencing the post-translational status of their substrates. This intricate interplay underscores the complexity of cellular signaling and the importance of studying O-GlcNAcylation in conjunction with other modifications like phosphorylation.

Rationale for Developing Small Molecule OGT Inhibitors as Chemical Probes

The development of potent and selective small molecule OGT inhibitors, such as OSMI-4, is driven by the critical need for chemical probes to investigate the multifaceted roles of OGT and O-GlcNAcylation in biological systems. Given that OGT is essential for viability in many organisms and cell types, genetic knockout approaches are often not suitable for studying acute effects or functions in adult organisms.

Small molecule inhibitors offer a valuable alternative by allowing for the rapid and reversible modulation of OGT activity in cells and, in some cases, in vivo. This enables researchers to dissect the immediate consequences of altering O-GlcNAc levels on specific proteins and pathways. OSMI-4, with its favorable cellular potency, has been specifically highlighted as an attractive probe for exploring the complex biology regulated by OGT wikipedia.orgnih.govnih.govnih.gov.

The rational design and high-throughput screening approaches have contributed to the discovery and optimization of OGT inhibitors. The availability of such well-characterized chemical probes is essential for advancing our understanding of O-GlcNAcylation's involvement in fundamental cellular processes, nutrient sensing, and disease pathogenesis, and for evaluating OGT as a potential therapeutic target.

Compound Information

| Compound Name | PubChem CID |

| OSMI-4 | Not Available from Search Results |

| UDP-GlcNAc | 445675 |

Data Table: Cellular Potency of OSMI-4

| Compound | Target | Assay Type | EC50 (in cells) |

| OSMI-4 | OGT | Inhibition | ~3 μM |

Note: EC50 values can vary depending on cell type and experimental conditions.

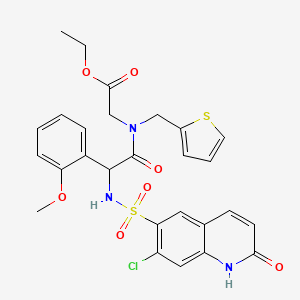

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPSLAZMEWZDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Structure Based Design of the Chemical Compound Osmi 4

Identification of OSMI-4 via High-Throughput Screening (HTS) Methodologies

The journey toward OSMI-4 began with a high-throughput screening (HTS) campaign aimed at identifying novel scaffolds for OGT inhibition. Traditional approaches had been challenging due to the large, hydrophilic, and promiscuous nature of the OGT active site. The HTS led to the discovery of a weakly active compound characterized by a quinolinone-6-sulfonamide (Q6S) core structure. nih.gov Although modest in its initial potency, this hit provided a valuable chemical starting point for a more focused drug discovery effort. The identification of the Q6S scaffold was a critical first step, offering a foundation upon which subsequent, more potent inhibitors could be rationally designed.

Iterative Structure-Based Evolution of OGT Inhibitors Leading to OSMI-4

Following the initial HTS discovery, researchers employed an iterative, structure-based design approach to enhance the potency and specificity of the Q6S scaffold. This involved obtaining crystal structures of OGT in complex with the initial hit and its subsequent analogs. nih.gov These detailed molecular blueprints provided invaluable insights into the binding interactions between the inhibitors and the enzyme's active site. By visualizing how the compounds were oriented within the active site, scientists could make targeted chemical modifications to improve binding affinity and other pharmacological properties. This cycle of design, synthesis, and structural analysis was instrumental in the evolution of the highly potent OGT inhibitor, OSMI-4. nih.govselleckchem.com The culmination of this effort was a series of compounds with low nanomolar inhibitory potency and on-target cellular activity. nih.gov

Comparison with Predecessor OGT Inhibitors (e.g., OSMI-1, OSMI-2, OSMI-3)

The development of OSMI-4 was a stepwise progression from a series of earlier inhibitors, including OSMI-1, OSMI-2, and OSMI-3. Each iteration provided a stepping stone in optimizing the interaction with the OGT active site. OSMI-1 was developed from an initial HTS hit and demonstrated the potential of the quinolinone-based scaffold, exhibiting an IC₅₀ value of 2.7 µM. nih.gov The subsequent analogs, OSMI-2 and OSMI-3, were the products of the structure-based design efforts that aimed to improve upon the initial scaffold. nih.gov The active forms of these inhibitors, which are the carboxylic acid derivatives, showed progressively improved binding affinities. OSMI-4, the culmination of this iterative process, demonstrated the highest potency. nih.govresearchgate.net The active forms of OSMI-3 and OSMI-4 achieved low nanomolar binding affinities, a significant milestone in the development of glycosyltransferase inhibitors. nih.gov

| Compound (Active Form) | Dissociation Constant (Kd) |

|---|---|

| OSMI-1 (1a) | Higher Kd (order of magnitude or more than 2a and 4a) |

| OSMI-2 | Data not specified in the same context |

| OSMI-3 (2a) | ~5 nM |

| OSMI-4 (4a) | ~8 nM |

Key Structural Features and Derivatives of OSMI-4

The remarkable potency of OSMI-4 can be attributed to several key structural features that were meticulously optimized through the structure-based design process. These include its formulation as a cell-permeable prodrug, its core chemical scaffold that mimics the natural substrate, and a critical substituent that enhances its binding affinity.

OSMI-4b (Ethyl Ester Form) and OSMI-4a (Carboxylic Acid Form)

OSMI-4 is often utilized in two forms: OSMI-4b and OSMI-4a. OSMI-4b is the cell-permeable ethyl ester prodrug, which can efficiently cross the cell membrane. nih.govnih.gov Once inside the cell, it is presumed to be hydrolyzed by cellular esterases to its active carboxylic acid form, OSMI-4a. nih.gov It is OSMI-4a that directly binds to and inhibits the OGT enzyme. nih.govnih.gov Interestingly, studies have shown that in certain cellular contexts, the ethyl ester form (OSMI-4b) can exhibit greater potency than the free acid (OSMI-4a), suggesting that intracellular hydrolysis may not be the sole determinant of its inhibitory activity in all cell types. nih.gov The active form, OSMI-4a, demonstrates a low nanomolar binding affinity for OGT. nih.gov

Quinolone-Based Scaffold and Sulfonamide Moiety

At the heart of OSMI-4's design is its quinolone-6-sulfonamide (Q6S) scaffold. nih.gov This structural motif was found to be a faithful mimic of the uridine (B1682114) portion of OGT's natural substrate, UDP-GlcNAc. nih.gov The quinolinone ring stacks over the imidazole of His⁹⁰¹ in the OGT active site, mirroring the interaction of the uracil ring. nih.gov Furthermore, the nitrogen and adjacent carbonyl group of the quinolinone heterocycle form hydrogen bonds with Arg⁹⁰⁴ and Ala⁸⁹⁶, mimicking the interactions of N3 and O4 of uracil. nih.gov The sulfonamide moiety also plays a crucial role, with one of its oxygen atoms forming a hydrogen bond with Lys⁸⁹⁸, thereby mimicking the interactions of the ribose hydroxyls of the natural substrate. nih.gov

Importance of Chlorine Substituent on Quinolinone Ortho to Sulfonamide

A key innovation in the design of OSMI-4 was the introduction of a chlorine substituent on the quinolinone ring at the position ortho to the sulfonamide group. nih.gov The decision to add this substituent was guided by analysis of the crystal structures of earlier inhibitors bound to OGT, which suggested that a small substituent at this position could promote a tighter fit within the uridine binding pocket. nih.gov The synthesis of the chlorinated derivative and subsequent co-crystallization with OGT confirmed this hypothesis. nih.gov The chlorine atom occupies a small hydrophobic pocket, leading to a snugger fit and contributing to the low nanomolar binding affinity of OSMI-4. nih.govresearchgate.net This modification is a prime example of the power of structure-based design in optimizing inhibitor potency.

Diketopiperazine Derivative (OSMI-4 DKP) as a Potential Side Product

During the chemical synthesis of OSMI-4 and its analogs, a notable potential side product is its diketopiperazine (DKP) derivative, referred to as OSMI-4 DKP. nih.gov This compound arises from an intramolecular cyclization reaction. nih.govresearchgate.net The formation of OSMI-4 DKP is presumed to occur through the attack of the deprotonated sulfonamide nitrogen on the ester carbonyl group. nih.gov This cyclization process can be a competing reaction pathway during synthesis, potentially lowering the yield of the desired OSMI-4 product. researchgate.netnih.gov

Research has shown that this cyclization can be limited by introducing simple modifications to the peptide part of the OSMI-4 structure, such as elongation. researchgate.netnih.gov Interestingly, while the formation of OSMI-4 DKP is a concern during synthesis, the intramolecular cyclization was not observed to occur within a cellular environment when cells were treated with the ester form of OSMI-4. nih.gov

The formation of the diketopiperazine structure has significant consequences for the molecule's biological activity. The resulting OSMI-4 DKP is a much weaker inhibitor of the O-GlcNAc transferase (OGT) enzyme compared to the parent compound, OSMI-4. researchgate.net Molecular docking studies suggest that the rigid, cyclized structure of OSMI-4 DKP binds to the OGT active site in a suboptimal conformation, leading to a significant loss of inhibitory potency. nih.gov

Table 1: Comparative Inhibitory Potency| Compound | Relative OGT Inhibitory Potency | Notes |

|---|---|---|

| OSMI-4 | High (Nanomolar range) | Potent inhibitor of OGT. nih.gov |

| OSMI-4 DKP | Much weaker | Cyclization leads to a suboptimal binding conformation and loss of potency. nih.govresearchgate.net |

Stereochemical Considerations and Enantiomer Evaluation

The structure of OSMI-4 contains a chiral center, meaning it can exist as different stereoisomers, specifically enantiomers. nih.gov Enantiomers are non-superimposable mirror images of each other. The evaluation of these enantiomers has been a critical aspect of the structure-based design of OSMI-4 and related OGT inhibitors, revealing a clear preference for one configuration for optimal binding and inhibition. nih.gov

Studies comparing the biological activity of the different stereoisomers have demonstrated that the inhibitory potency of these compounds is highly dependent on their stereochemistry. Specifically, the R-enantiomers of the OSMI-4 series precursors bind significantly more tightly to OGT than the corresponding S-enantiomers. nih.gov Microscale thermophoresis (MST) has been used to measure the dissociation constants (Kd) for each enantiomer, quantifying this difference in binding affinity. The data consistently show that the S-enantiomers bind at least tenfold more weakly to OGT. nih.gov

X-ray crystallography of an OGT-inhibitor complex provides a structural basis for this observed difference in potency. While the quinolone-sulfonamide (Q6S) fragment of both enantiomers binds in a similar manner, the switch in chirality at the substituted phenylglycine core means that the substituents on the disubstituted amide of the weaker S-enantiomer project away from the deeper pockets of the active site. nih.gov This results in weaker interactions and, consequently, a lower binding affinity and reduced inhibitory effect. nih.gov

Table 2: Binding Affinities of Precursor Enantiomers to OGT| Compound Series | Enantiomer | Binding Affinity (Kd) | Relative Potency |

|---|---|---|---|

| OSMI Precursors (e.g., 1a) | R-enantiomer | Significantly lower Kd | More Potent |

| S-enantiomer | At least 10-fold higher Kd | Less Potent |

Molecular Mechanism of Ogt Inhibition by the Chemical Compound Osmi 4

Binding Affinity and Potency Characterization

The efficacy of OSMI-4 as an OGT inhibitor has been quantified through various biochemical and cellular assays, which have established its low nanomolar binding affinity and potent inhibitory concentrations. OSMI-4 exists in two forms: OSMI-4a, the active carboxylic acid form, and OSMI-4b, its cell-permeable ester prodrug.

The binding affinity of OSMI-4a for OGT has been determined using microscale thermophoresis (MST), revealing a dissociation constant (Kd) in the low nanomolar range. This strong binding affinity is a key determinant of its potent inhibitory activity. Specifically, OSMI-4a binds to OGT with a Kd of approximately 8 nM. glpbio.comnih.gov The development of inhibitors with such low nanomolar binding affinities represents a significant milestone in the field of glycosyltransferase inhibitor development. nih.gov

Table 1: Dissociation Constants (Kd) for OSMI-4a with OGT

| Compound | Dissociation Constant (Kd) | Method |

|---|---|---|

| OSMI-4a | ~8 nM | Microscale Thermophoresis (MST) |

In enzymatic assays, the half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For the OSMI-4 compounds, these values further underscore their potency. The IC50 values for OSMI-4a and its ester prodrug, OSMI-4b, have been reported as 1.5 µM and 0.5 µM, respectively. glpbio.com

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values of OSMI-4 Compounds in Enzymatic Assays

| Compound | IC50 Value |

|---|---|

| OSMI-4a | 1.5 µM |

| OSMI-4b | 0.5 µM |

The cellular efficacy of an inhibitor is measured by its half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum possible effect. In cellular assays, OSMI-4b, the cell-permeable prodrug, is converted to the active OSMI-4a form. OSMI-4 has demonstrated an EC50 of approximately 3 µM in HEK293T cells. glpbio.comnih.govmedchemexpress.comselleckchem.comtargetmol.combioscience.co.ukclinisciences.com This makes it a valuable tool for studying the complex biology of OGT in a cellular context. nih.govclinisciences.comnih.gov In prostate cancer cell lines PC3 and DU145, OSMI-4 was found to almost completely reduce O-GlcNAc levels at a concentration of 9 µM. nih.gov

Table 3: Half-Maximal Effective Concentration (EC50) Values of OSMI-4 in Cellular Assays

| Cell Line | EC50 Value |

|---|---|

| HEK293T | ~3 µM |

Competitive Substrate Binding Mechanism at the OGT Active Site

OSMI-4 functions as a competitive inhibitor of OGT, binding to the enzyme's active site and preventing the binding of the nucleotide-sugar substrate, UDP-GlcNAc. The quinolinone-6-sulfonamide (Q6S) scaffold of OSMI-4 acts as a uridine (B1682114) mimic, effectively occupying the uridine binding pocket within the active site. glpbio.com The addition of a chlorine substituent on the quinolinone ring ortho to the sulfonamide enhances the binding affinity of the molecule within this pocket. glpbio.com

Elucidation of OSMI-4:OGT Interaction through Structural Biology

The precise molecular interactions between OSMI-4 and OGT have been visualized through structural biology techniques, providing a detailed understanding of the inhibition mechanism.

The crystal structure of the human OGT enzyme in complex with the active carboxylate form of OSMI-4 (OSMI-4a) and a peptide substrate has been solved at a resolution of 2.75 Å (PDB ID: 6MA1). rcsb.org This structure reveals that the Q6S moiety of OSMI-4 serves as a faithful mimic of uridine, stacking over the imidazole ring of His901 in the OGT active site. nih.gov The inhibitor adopts a U-shaped conformation, allowing its amide substituents to occupy the space above the quinolinone ring. nih.gov The complex is stabilized by several hydrogen bonds between the inhibitor and the backbone of OGT. researchgate.net Specifically, the quinolone amide of OSMI-4 forms two hydrogen bonds with the amide carbonyl and the amide NH of Ala896 in OGT. researchgate.net This detailed structural information has been instrumental in the structure-based evolution of OSMI-4 and provides a framework for the development of future glycosyltransferase inhibitors. nih.govrcsb.org

Hydrogen Bonding Network within the Binding Pocket

The binding of OSMI-4 to the OGT active site is stabilized by an extensive network of hydrogen bonds. researchgate.net Co-crystallization studies of OGT with OSMI-4 reveal key hydrogen bonding interactions that anchor the inhibitor within the binding pocket. uu.nl This network is critical for the high potency of the inhibitor. One of the key interactions involves the phosphate (B84403) groups of the natural substrate, UDP-GlcNAc, which form hydrogen bonds with the backbone amides at the N-terminus of a nearby helix and the side chain of the catalytically essential Lys842. nih.gov OSMI-4 is designed to mimic these interactions to achieve its inhibitory effect. nih.govnih.gov

Specific Interactions with OGT Residues (e.g., Lys842, Ala896, Thr921, Thr922)

OSMI-4 establishes several critical contact points with specific amino acid residues in the OGT active site. The triazole moiety of some OGT inhibitors, designed based on the OSMI-4 scaffold, is predicted to form hydrogen bonds with Lys842 and Thr922, mirroring the interactions of the diphosphate group of the natural substrate UDP-GlcNAc. nih.gov

A crucial interaction for many OGT inhibitors, including OSMI-4, is the hydrogen bond formed with the Ala896 residue. uu.nl The distance between the carbonyl group of the inhibitor and Ala896 is a critical factor for binding affinity. uu.nl Structural data from inhibitor-OGT complexes show that modifications to the inhibitor's structure can influence hydrogen bond contacts to residues such as Thr921. nih.gov The carboxylate portion of OSMI-4 is designed to bridge the distance to the phosphate-binding site, mimicking the interactions of the anomeric phosphate oxygens of UDP-GlcNAc, which make contact with the side chain amine of the catalytically vital Lys842. nih.gov

| Interacting Residue | Type of Interaction with OSMI-4 Scaffold | Role in Inhibition |

| Lys842 | Hydrogen Bond | Mimics interaction with the phosphate group of UDP-GlcNAc, crucial for catalysis. nih.govnih.gov |

| Ala896 | Hydrogen Bond | Key interaction present with the natural substrate and various inhibitors, anchoring the uridine mimic. uu.nl |

| Thr921 | Hydrogen Bond | Contact point for inhibitor binding within the active site. nih.gov |

| Thr922 | Hydrogen Bond | Anchors the inhibitor in the region of the diphosphate moiety of UDP-GlcNAc. nih.gov |

Mimicry of Uridine Diphosphate (UDP) within the Active Site

A key feature of OSMI-4's mechanism is its ability to mimic uridine diphosphate (UDP), a component of the natural OGT substrate, UDP-GlcNAc. nih.govuu.nl The 7-quinolone-4-carboxamide scaffold of OSMI-4 serves as a uridine mimic, effectively occupying the UDP-binding subpocket of the OGT active site. researchgate.netresearchgate.net This mimicry is a central strategy in the design of potent OGT inhibitors, allowing them to compete with the endogenous substrate. nih.gov The peptide portion of the OSMI-4 molecule has a limited direct impact on binding, underscoring the importance of the interactions involving the uridine mimic moiety. uu.nl

Role of the Quinolinone Fragment in UDP-Binding Site Positioning

The quinolinone fragment is a cornerstone of the OSMI-4 structure, playing a direct role in its positioning within the UDP-binding site. nih.govuu.nl This scaffold, specifically a 2-hydroxyquinoline-4-carboxylic acid structure, is designed to emulate the uridine moiety of the natural substrate. researchgate.net A chlorine substituent on the quinolinone ring, positioned ortho to the sulfonamide, enables OSMI-4 to bind more tightly within the uridine binding pocket. glpbio.com This specific substitution enhances the binding affinity of the molecule for the enzyme, contributing to its low nanomolar potency. glpbio.com The quinolone-4-carboxamide portion of the molecule is a key determinant for the specificity and high affinity of OSMI-4 for the OGT active site. researchgate.net

Synthetic Methodologies and Chemical Modifications of Osmi 4

Original Synthetic Protocols for OSMI-4 Production

OSMI-4 (specifically the ethyl ester form, OSMI-4b) and its corresponding carboxylic acid (OSMI-4a) were initially synthesized following a reported protocol, with minor adjustments to enhance the final yield. nih.gov While the specific detailed original protocol is not fully described in the search results, it is mentioned that the synthesis involves several steps, including reactions with thionyl chloride (SOCl2), ethanol (B145695) (EtOH), ethyl azide (B81097) (EtN3), sodium borohydride (B1222165) (NaBH4), HATU, DIPEA, DMF, and HCl in dioxane, followed by LiOH in methanol/water. researchgate.net

Modifications and Optimization Strategies in OSMI-4 Synthesis

Modifications and optimization strategies for OSMI-4 synthesis have been investigated, particularly to address the formation of unwanted side products and improve its properties. researchgate.netneo-biotech.commedkoo.comiris-biotech.de

Strategies to Limit Diketopiperazine Side Product Formation

During the synthesis of OSMI-4, a diketopiperazine (DKP) derivative, OSMI-4 DKP, can form as a side product. nih.govresearchgate.netresearchgate.netresearchgate.net This occurs through an intramolecular cyclization reaction involving the nitrogen of the sulfonamide group and the ester carbonyl. researchgate.netresearchgate.netresearchgate.net This unwanted cyclization can limit the yield of the desired OSMI-4 product. researchgate.netresearchgate.net

Strategies to mitigate DKP formation are important in peptide synthesis in general, as it is a common side reaction, particularly when certain amino acids like proline or glycine (B1666218) are present. iris-biotech.deacs.orgacs.org Countermeasures in peptide synthesis include using dipeptide building blocks or alternative bases for Fmoc deprotection. iris-biotech.de For OSMI-4 synthesis, a simple modification involving the elongation of the peptide part has been introduced as a strategy to limit this unwanted cyclization while aiming to retain OGT inhibitory potency. researchgate.netresearchgate.net

Design and Synthesis of OSMI-4 Analogs and Derivatives

The design and synthesis of OSMI-4 analogs and derivatives have been actively pursued to develop new OGT inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netselleckchem.comnih.gov OSMI-4 itself is considered a potent inhibitor, but its physicochemical properties can limit its application as a biological tool and potential drug candidate. researchgate.netresearchgate.netselleckchem.com

Scaffold Hopping Approaches for New OGT Inhibitors

Scaffold hopping is a strategy used in medicinal chemistry to find new molecular frameworks that can bind to the same biological target as a known active compound. researchgate.netselleckchem.comnih.gov This approach has been utilized in the design of OSMI-4 analogs to identify novel OGT inhibitors. researchgate.netselleckchem.comnih.gov Computational methods, such as in silico synthetic protocols and molecular docking, have been employed to design and evaluate libraries of potential OSMI-4 derivatives based on scaffold hopping, providing insights into the OGT binding pocket. researchgate.netnih.gov

Elongation and Modification of the Peptide Part of OSMI-4

Modifications and elongations of the peptide portion of OSMI-4 have been explored. researchgate.netresearchgate.net One study introduced a simple elongation of the peptide part to limit the unwanted cyclization during synthesis while aiming to maintain OGT inhibitory potency. researchgate.netresearchgate.net This modification involved extending the alkyl chain leading to the terminal carboxylic acid. researchgate.net This elongation was shown to not affect the potency and suggested a potential avenue for improving cell permeability, as this chain appears to point towards the solvent in the OGT-OSMI-4 complex. researchgate.net

Incorporation of Novel Sulfonamide UDP Mimics

OSMI-4 contains a quinolinone-6-sulfonamide moiety that acts as a uridine (B1682114) mimic, interacting with the UDP-binding site of OGT. researchgate.netfrontiersin.org Research has focused on incorporating novel sulfonamide UDP mimics into OSMI-4 derivatives to improve binding to the UDP-binding site and enhance the potency of newly designed OGT inhibitors. researchgate.netresearchgate.netnih.gov Computational methods have been used in conjunction with the synthesis and evaluation of a library of derivatives incorporating these new mimics. researchgate.netnih.gov

Advanced Research Methodologies for Studying Osmi 4 Activity

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental for quantifying the activity of OGT and determining the inhibitory potency of compounds like OSMI-4. These assays typically measure either the consumption of the substrate (UDP-GlcNAc) or the production of a product (O-GlcNAcylated protein or UDP).

UDP-Glo™ Glycosyltransferase Assay for OGT Activity

The UDP-Glo™ Glycosyltransferase Assay is a widely used bioluminescent method to detect the formation of UDP, a product released during glycosyltransferase reactions catalyzed by enzymes such as OGT. mdpi.comnih.govfishersci.sersc.orgglpbio.com This homogeneous, add-and-read assay is suitable for high-throughput screening and inhibitor studies. nih.govglpbio.com In the context of OSMI-4 research, the UDP-Glo assay has been employed to measure the inhibitory activity of OSMI-4 and its forms on recombinant OGT. mdpi.comglpbio.com

The assay works by coupling the production of UDP to the generation of ATP, which is then quantified using a luciferase-based reaction that produces light. nih.govfishersci.seglpbio.com The amount of luminescence is directly proportional to the amount of UDP produced, and thus, to the OGT activity. nih.govglpbio.com When an inhibitor like OSMI-4 is present, OGT activity is reduced, leading to less UDP production and consequently lower luminescence signals. By testing varying concentrations of the inhibitor, researchers can determine the half-maximal inhibitory concentration (IC₅₀) value. mdpi.com

Studies using the UDP-Glo assay have shown that OSMI-4b (the ethyl ester) is a potent inhibitor of recombinant OGT, with IC₅₀ values comparable to, or even slightly lower than, the free acid form, OSMI-4a. mdpi.com This assay has been instrumental in evaluating the enzymatic potency of different OSMI-4 derivatives. mdpi.comglpbio.com

Fluorescent Activity Assays

Fluorescent activity assays offer another approach to directly or indirectly measure OGT activity and the effect of inhibitors. These assays often involve fluorescently labeled substrates or detection reagents that change in fluorescence properties upon OGT-catalyzed glycosylation. mdpi.comnih.gov

One type of fluorescent assay directly measures glycosyl transfer catalyzed by OGT and has been developed for high-throughput screening. nih.gov These assays can utilize fluorescently labeled UDP-sugar donors or acceptor molecules. Changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) can indicate the progress of the enzymatic reaction.

Fluorescent activity assays have been used in conjunction with the UDP-Glo assay to confirm the inhibitory efficacy of OSMI-4 derivatives on recombinant OGT. mdpi.com For example, OSMI-4a and OSMI-4b have been utilized as positive controls in such assays to validate the inhibition of OGT activity. glpbio.com

Radiolabelled Assays

Radiolabelled assays represent a conventional method for quantifying glycosyltransferase activity, including that of OGT. abcam.commedchemexpress.comutoronto.ca These assays typically involve the use of a radiolabeled donor substrate, such as UDP-[³H]-GlcNAc or UDP-[¹⁴C]-GlcNAc. medchemexpress.comutoronto.ca

In a typical radiolabelled OGT assay, the enzyme, radiolabeled UDP-GlcNAc, and an acceptor substrate (often a peptide or protein) are incubated together. rsc.orgmedchemexpress.com Following the reaction, the O-GlcNAcylated product is separated from the remaining radiolabeled donor substrate, and the amount of radioactivity incorporated into the product is measured, often by liquid scintillation counting. medchemexpress.com The level of incorporated radioactivity is directly proportional to the OGT activity.

While radiolabelled assays are considered a standard for measuring glycosyltransferase activity, they are noted as being less suitable for high-throughput screening or in vivo applications compared to methods like the UDP-Glo assay. utoronto.ca However, they have provided foundational data on OGT kinetics and activity that complement findings from other assay types. abcam.com

Biophysical Techniques for Binding Affinity Determination

Biophysical techniques are essential for characterizing the direct interaction between a molecule like OSMI-4 and its target protein, OGT, providing quantitative data on binding affinity and kinetics.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is an immobilization-free technique used to quantify the binding affinity between molecules in solution. fishersci.sepdbus.org The technique measures the directed movement of a fluorescently labeled molecule (the target, e.g., OGT) along a microscopic temperature gradient. pdbus.org This movement, known as thermophoresis, is influenced by the molecule's size, charge, and hydration shell, all of which can change upon binding to a ligand (e.g., OSMI-4). pdbus.org

In an MST experiment, a constant concentration of fluorescently labeled OGT is mixed with varying concentrations of unlabeled OSMI-4. An infrared laser is used to create a temperature gradient, and the resulting thermophoretic movement of the labeled OGT is detected by monitoring changes in fluorescence signal. pdbus.org As OSMI-4 binds to OGT, the thermophoretic behavior of the labeled OGT changes, and this change is plotted against the OSMI-4 concentration to generate a binding curve. pdbus.org From this curve, the dissociation constant (Kd) can be determined, representing the equilibrium binding affinity. pdbus.org

MST has been specifically utilized to quantify the binding affinity of the OSMI family of inhibitors to OGT. fishersci.se It has been reported as being sensitive enough to provide binding constants for nanomolar inhibitors like OSMI-4. fishersci.se OSMI-4 has a reported Kd of 8 nM determined by MST, highlighting its strong binding interaction with OGT. fishersci.se This technique has been valuable for understanding the molecular basis of OSMI-4's potency.

Cellular and Molecular Biology Approaches

Cellular and molecular biology techniques are fundamental to elucidating how OSMI-4 affects cells at a mechanistic level. These methods provide insights into changes in protein modification, expression, and cellular behavior following OSMI-4 treatment.

Quantitative Proteomics and Transcriptomics for Global Cellular Responses

Quantitative proteomics and transcriptomics are powerful approaches used to globally assess changes in protein and mRNA levels in response to OSMI-4 treatment nih.govportlandpress.comresearchgate.netnih.govnih.govfrontiersin.orgencyclopedia.pub. These methods can reveal broad cellular responses to OGT inhibition, identifying potential pathways and processes affected by altered O-GlcNAcylation.

Studies have utilized quantitative proteomic profiling to analyze O-GlcNAcylated proteins from cell lysates after OSMI-4 treatment acs.org. For instance, research involving HEK293T cells treated with OSMI-4 at varying concentrations and time points has been conducted for quantitative proteomic analysis selleckchem.com. Such analyses can help identify which proteins experience changes in their O-GlcNAc levels upon OSMI-4 exposure.

Transcriptomic analysis, often performed using quantitative PCR, can assess changes in gene expression. For example, studies have examined the effect of OSMI-4 on the splicing of OGT's retained intron, providing insights into the cellular response to OGT inhibition at the mRNA level targetmol.comneo-biotech.com. While OSMI-4 can reduce O-GlcNAc levels, cells may rapidly increase OGT expression to compensate, and transcriptomic analysis can help monitor this compensatory mechanism nih.gov.

Quantitative proteomics can also identify changes in the expression of a wide range of proteins following OGT inhibition, providing a broader picture of the cellular impact. For example, decreasing O-GlcNAcylation has been shown to alter the expression of proteins involved in cellular metabolism, localization, stress responses, and gene expression researchgate.net.

Western Blot Analysis for Global O-GlcNAcylation Levels and Specific Protein Modifications

Western blot analysis is a widely used technique to assess global O-GlcNAcylation levels and the O-GlcNAcylation status of specific proteins in cells treated with OSMI-4 nih.govsioc-journal.cnresearchgate.netfrontiersin.orgencyclopedia.pubmetabolomicsworkbench.orgwikipedia.org. This method utilizes antibodies that specifically recognize O-GlcNAc modifications or individual proteins of interest.

Treatment with OSMI-4 has been shown to lead to dose-dependent decreases in global O-GlcNAc levels in various cell lines, including HEK293T and K562 cells, as demonstrated by Western blot analysis targetmol.comnih.govresearchgate.net. Studies comparing OSMI-4 with other OGT inhibitors, such as OSMI-1, have used Western blotting to evaluate their relative effectiveness in reducing O-GlcNAcylation researchgate.net.

Western blotting is also crucial for examining the O-GlcNAcylation of specific target proteins. For instance, researchers have used this technique to observe the effect of OSMI-4 on the cleavage products of HCF-1, a protein known to be modified by O-GlcNAc selleckchem.com. A decrease in HCF-1 cleavage products and the appearance of uncleaved HCF-1 can indicate effective OGT inhibition by OSMI-4 selleckchem.com.

Furthermore, Western blot analysis can be used to confirm the effect of OSMI-4 on the expression levels of specific proteins, such as OGT itself, which may be upregulated as a compensatory mechanism in response to inhibition nih.gov.

The following table summarizes representative data from Western blot analysis showing the effect of OSMI-4 on global O-GlcNAc levels in different cell lines:

| Cell Line | OSMI-4 Concentration | Incubation Time | Observed Effect on Global O-GlcNAc Levels | Source |

| HEK293T | 0.1, 1, 5, 10, 20 µM | 24 hours | Dose-dependent decrease | targetmol.com |

| K562 | 10, 50 µM | 24 hours | Decrease | nih.govresearchgate.net |

| HEK293 | 10, 50 µM | 24 hours | Decrease | nih.govresearchgate.net |

| AMO1 | 20 µM | 4 hours | Decrease | researchgate.net |

| Primary NK cells | 25 µM | 36 hours | Marked reduction | frontiersin.org |

| Wild-type astrocytes | 20 µM | 72 hours | Significantly reduced | nih.gov |

| PC3 | 9 µM | Not specified | Almost completely reduced | frontiersin.org |

| DU145 | 9 µM | Not specified | Almost completely reduced | frontiersin.org |

Immunofluorescence and Flow Cytometry for Cellular Protein Expression

Immunofluorescence and flow cytometry are valuable techniques for visualizing and quantifying protein expression within individual cells following OSMI-4 treatment sioc-journal.cn. Immunofluorescence allows for the spatial localization of proteins within cells using fluorescently labeled antibodies, while flow cytometry enables the high-throughput analysis of protein expression in a cell population.

These methods can be used to confirm the effects of OSMI-4 on the expression levels of target proteins or markers of specific cellular states. For example, immunofluorescence and flow cytometry have been used to assess the impact of OSMI-4 on PD-L1 expression in cancer cells, suggesting that OGT-mediated O-GlcNAcylation regulates PD-L1 expression at the protein level pnas.org.

Immunofluorescence staining can also be used to examine the colocalization of proteins, providing insights into how OGT inhibition might affect protein interactions or localization within the cell pnas.org.

Gene Knockdown Studies (siRNA/shRNA) to Corroborate Inhibitor Effects

Gene knockdown studies using small interfering RNA (siRNA) or short hairpin RNA (shRNA) are employed to reduce the expression of OGT and thus genetically mimic the effects of OSMI-4 frontiersin.orgwikipedia.org. These studies help to corroborate the findings obtained with OSMI-4 and confirm that the observed phenotypes are indeed due to OGT inhibition rather than off-target effects of the compound.

While both siRNA and shRNA are used for gene knockdown, they differ in their delivery and duration of effect sitoolsbiotech.comresearchgate.net. siRNA is typically used for transient knockdown, while shRNA can be used for more stable, long-term gene silencing through integration into the host genome sitoolsbiotech.comnih.gov. However, it is important to consider potential off-target effects with both methods, and validation with multiple siRNAs or shRNAs targeting the same gene is often necessary sitoolsbiotech.comresearchgate.netplos.org.

Studies have used siRNA to knock down OGT expression and observed altered protein expression profiles, which were then correlated with changes in cellular behavior, such as metastasis in cancer cells researchgate.net. These genetic approaches complement the pharmacological inhibition studies with OSMI-4.

Chemical Biology Labeling Techniques for O-GlcNAc Modifications

Chemical biology labeling techniques provide powerful tools for the detection, identification, and analysis of O-GlcNAc modifications on proteins selleckchem.comwikipedia.org. These methods often involve the use of modified sugar probes that can be incorporated into O-GlcNAc modified proteins by cellular enzymes, followed by bioorthogonal chemistry to attach a detectable tag.

One common approach involves metabolic labeling with an unnatural sugar analog, such as N-azidoacetylgalactosamine (GalNAz) or tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) frontiersin.orgasm.org. These analogs are metabolized by the cell and incorporated into O-GlcNAcylated proteins. The azide (B81097) group on the modified proteins can then be reacted with an alkyne-tagged probe via click chemistry, allowing for visualization, enrichment, and identification of the labeled proteins frontiersin.orgasm.org.

Chemoenzymatic labeling is another technique where an engineered enzyme, such as a mutant β-1,4-galactosyltransferase, is used to attach a modified sugar (e.g., one containing an azide group) to O-GlcNAc residues on proteins asm.org. Subsequent click chemistry allows for further manipulation or detection of the labeled proteins asm.org.

These labeling techniques, often coupled with mass spectrometry, enable the identification of specific O-GlcNAc sites on proteins and the quantitative analysis of changes in O-GlcNAcylation at these sites in response to OSMI-4 treatment sioc-journal.cnfrontiersin.org. This provides a more detailed understanding of which proteins and specific residues are affected by OGT inhibition.

Applications of Osmi 4 As a Chemical Probe in Biological Systems Research

Elucidating OGT's Regulatory Roles in Specific Cellular Pathways

Inhibition of OGT by OSMI-4 has provided significant insights into how O-GlcNAcylation regulates key cellular processes.

Metabolic Adaptations and Homeostasis

OGT plays a crucial role in nutrient sensing and metabolic homeostasis, and elevated O-GlcNAc levels are linked to metabolic adaptations in various disease states, including cancer. nih.govportlandpress.com Studies utilizing OSMI-4 have demonstrated that inhibiting OGT can profoundly affect the metabolic activity of cells, such as prostate cancer cells, even when the impact on proliferation is modest. aacrjournals.orgnih.gov This suggests that cells employ adaptive responses to maintain survival despite reduced OGT activity. nih.gov For instance, OGT is required for metabolic adaptation when CDK9 is inhibited, indicating OGT's involvement at multiple points in enabling cancer cells' adaptive responses. nih.gov Research has also shown that pantothenic acid levels are elevated in response to OGT inhibition by OSMI-4. nih.gov

Here is a table summarizing some findings related to OSMI-4 and metabolic adaptations:

| Cell Line/Model | Treatment with OSMI-4 | Observed Effect | Citation |

| Prostate cancer cells | Inhibition of OGT | Profound effects on mitochondrial activity, modest effect on proliferation | aacrjournals.orgnih.gov |

| C4-2 cells | 20 µM OSMI-4 | Elevated pantothenic acid levels | nih.gov |

| HEK293T cells | 20 µM OSMI-4 (24h) | Increased abundance of enzymes in cholesterol biosynthesis (HMGCR, FDFT1, SQLE) | nih.gov |

Chromatin Remodeling and Epigenetic Control of Gene Expression

O-GlcNAcylation is increasingly recognized as an epigenetic modification that influences chromatin structure and gene expression. portlandpress.comfrontiersin.orgfrontiersin.org OGT interacts with and modifies various proteins involved in chromatin remodeling and epigenetic regulation. portlandpress.comfrontiersin.orgfrontiersin.org Studies using OGT inhibitors like OSMI-4 have helped to unravel these connections. For example, OSMI-4 treatment has been used to investigate the role of O-GlcNAcylation in regulating the interaction between transcription factors, such as FOXA1, and epigenetic regulation factors, influencing chromatin binding and downstream gene expression. researchgate.net OGT has been found to associate with TET proteins, which are involved in DNA demethylation, and this interaction can be required for OGT binding to chromatin and can enhance TET activity. frontiersin.orgnih.gov Inhibition of OGT can impact the expression of target genes regulated by these epigenetic pathways. biorxiv.orgresearchgate.net

Regulation of Protein Stability, Localization, and Interactions

O-GlcNAcylation can directly impact protein function by affecting their stability, subcellular localization, and interactions with other proteins. nih.govmdpi.comportlandpress.com OSMI-4, by reducing global O-GlcNAcylation, serves as a tool to study these effects. Inhibition of OGT with OSMI-4 has been shown to affect the stability of certain proteins. sdbonline.org Furthermore, OGT's TPR domain is crucial for mediating protein-protein interactions, and inhibitors targeting OGT's catalytic activity can indirectly influence these interactions by altering the O-GlcNAc status of binding partners. pnas.org Research has also explored how OGT inhibition affects the localization of proteins involved in crucial cellular processes. pnas.org For instance, OSMI-4 treatment can lead to changes in the abundance of proteins involved in various cellular processes. nih.gov

Interferences with ER Stress Pathways

Endoplasmic reticulum (ER) stress is a cellular condition that can be influenced by O-GlcNAcylation. portlandpress.comsemanticscholar.org Studies using OGT inhibitors have explored the link between OGT activity and ER stress pathways. While some studies using OSMI-1 (another OGT inhibitor) have shown it can evoke the ER stress response, leading to the activation of pathways like PERK-eIF2α and IRE1α-JNK, research with OSMI-4 has also indicated changes in proteins involved in ER stress upon OGT inhibition. nih.govsemanticscholar.orgmdpi.com This suggests that modulating OGT activity can interfere with ER stress signaling. nih.govsemanticscholar.orgmdpi.comresearchgate.net

Modulation of Sterol Homeostasis and Cholesterol Biosynthesis

Emerging evidence suggests a connection between OGT activity and sterol homeostasis, including cholesterol biosynthesis. nih.govacs.orgportlandpress.com Proteomic data from cells treated with OSMI-4 have revealed increased abundance of key enzymes involved in cholesterol synthesis, such as HMGCR, FDFT1, and SQLE. nih.gov This finding highlights a potential regulatory role of OGT in cholesterol metabolism that warrants further investigation using tools like OSMI-4. nih.gov Cholesterol biosynthesis is a complex process involving multiple enzymes, and its regulation is crucial for cellular function. mdpi.comunama.br The observed changes in cholesterol biosynthesis enzymes upon OGT inhibition suggest that O-GlcNAcylation may play a role in modulating this pathway. nih.gov

Identification and Characterization of OGT Substrates and Downstream Effectors

OSMI-4 is a valuable tool for identifying and characterizing OGT substrates and their downstream effectors. By inhibiting OGT, researchers can observe which proteins show altered O-GlcNAcylation levels and subsequently investigate the functional consequences of these changes. biorxiv.orgasm.org Proteomic approaches in conjunction with OSMI-4 treatment have been employed to identify proteins whose abundance or modification status changes upon OGT inhibition. nih.govacs.org This helps in pinpointing potential OGT substrates and understanding the pathways they regulate. For example, OSMI-4 has been used to demonstrate that TET1 is an OGT substrate in certain cancer cells and that reducing TET1 O-GlcNAc modification via OGT inhibition impacts downstream gene expression. biorxiv.org The identification of OGT interaction partners, facilitated by tools like OGT inhibitors, also helps in understanding the downstream effects of OGT activity. sdbonline.orgpnas.org

HCF-1 Cleavage Regulation

Host Cell Factor 1 (HCF-1) is a transcriptional regulator that undergoes a unique proteolytic maturation process catalyzed by OGT asm.orgnih.gov. This process involves the glycosylation of a glutamate (B1630785) residue within the HCF-1 cleavage sequence by OGT, leading to the cleavage of HCF-1 into N- and C-terminal subunits asm.orgnih.govpnas.org. Inhibition of OGT catalytic activity using OSMI-4 has been shown to block this cleavage, resulting in the accumulation of uncleaved HCF-1 precursor protein and a decrease in its cleavage products nih.govpnas.org. This indicates that O-GlcNAcylation by OGT is essential for the proper proteolytic processing of HCF-1 nih.govnih.gov. OGT's interaction with HCF-1 is crucial for HCF-1 cleavage, and HCF-1, in turn, is required for stabilizing nuclear OGT nih.gov. OGT deficiency, which can be mimicked by OSMI-4 treatment, has been linked to DNA damage and cytosolic DNA accumulation, partly by affecting HCF-1 cleavage and maturation elifesciences.org. The C-terminal subunit of HCF-1 (HCF-1C600) appears to play a role in preventing cytosolic DNA accumulation, DNA damage, and activation of the type I interferon response mediated by the cGAS-STING pathway elifesciences.org.

TET1 (tet-methylcytosine dioxygenase 1) Activity and Expression

TET1 is a dioxygenase that catalyzes the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, playing a key role in DNA demethylation and chromatin regulation uniprot.orgplos.org. TET1 interacts with OGT and is subject to O-GlcNAcylation biorxiv.orgresearchgate.net. O-GlcNAcylation of TET1 by OGT activates its catalytic activity biorxiv.orgnih.gov. Studies using OSMI-4 have demonstrated that inhibition of OGT leads to reduced TET1 activity biorxiv.org. Elevated OGT levels and activity, particularly in hyperglycemic conditions, can drive the OGT-TET1 pathway biorxiv.orgbiorxiv.org. OGT inhibition by OSMI-4 has been shown to reduce global O-GlcNAcylation, including that of TET1 biorxiv.org.

TARDBP (TAR DNA-binding protein) Expression as a Readout for TET1 Activity

TARDBP expression levels are used as a downstream readout for TET1 activity biorxiv.orgbiorxiv.org. Active TET1 promotes TARDBP expression biorxiv.orgbiorxiv.org. Inhibition of OGT with OSMI-4 results in reduced TARDBP expression levels, consistent with the finding that OGT-catalyzed O-GlcNAcylation activates TET1 biorxiv.orgbiorxiv.orgnih.gov. This effect has been observed in various cell lines, including triple-negative breast cancer (TNBC) cell lines biorxiv.orgbiorxiv.orgnih.gov. Data indicates that OGT inhibition leads to significantly reduced TARDBP mRNA levels nih.gov. While a decrease in TARDBP protein levels is also observed upon OGT inhibition, the effect on mRNA is more pronounced within certain timeframes nih.gov. Hyperglycemic conditions can increase TARDBP expression, which is consistent with the activation of the OGT-TET1 pathway by elevated glucose flux biorxiv.orgnih.gov. OSMI-4 treatment can counteract this increase, although its efficacy might be reduced under high glucose conditions biorxiv.orgnih.gov.

PD-L1 (Programmed Death-Ligand 1) Levels and Degradation Pathways

PD-L1 is an immune checkpoint protein whose expression on cancer cells can suppress anti-tumor immunity pnas.orgd-nb.info. OSMI-4 has been shown to affect PD-L1 levels. OGT inhibition by OSMI-4 reduces both basal and IFN-γ-stimulated PD-L1 levels in various cancer cell lines pnas.orgnih.gov. Mechanistically, OSMI-4 promotes the transport of intracellular PD-L1 from early endosomes to lysosomes for degradation mdpi.com. O-GlcNAcylation by OGT can inhibit PD-L1 lysosomal degradation, thereby promoting tumor immune evasion nih.govmdpi.com. OSMI-4-induced PD-L1 degradation is dependent on the endosomal sorting complexes required for transport (ESCRT) pathway nih.gov. Combining OSMI-4 with anti-PD-L1 antibodies has shown synergistic inhibitory effects on tumor growth in preclinical models mdpi.com.

Investigation of Synthetic Lethality and Combinatorial Effects

OSMI-4 has been investigated in combination with other therapeutic agents to explore synergistic effects, particularly in the context of synthetic lethality.

Synergistic Inhibition with Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK9, CDK7, CDK12/13)

Inhibition of OGT using OSMI-4 has demonstrated synergistic anti-proliferative effects when combined with inhibitors of various Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription nih.govoup.comnih.gov.

CDK9: OSMI-4 sensitizes cancer cells, particularly prostate cancer cells, to CDK9 inhibitors nih.gov. Combining OSMI-4 with selective CDK9 inhibitors leads to a significant reduction in cellular proliferation and ATP levels, and an increase in cell death compared to single-agent treatments nih.gov. This synergy is associated with enhanced effects on RNA Polymerase II (RNA Pol II) CTD phosphorylation and general transcription nih.gov. CDK9 phosphorylates the CTD of RNA Pol II to promote transcription elongation oup.comnih.gov. OGT inhibition appears to augment the effects of CDK9 inhibitors on this process nih.gov.

CDK7: Depletion of OGT activity using OSMI-4 significantly enhances the efficacy of CDK7 inhibitors in certain cancer models, such as castration-resistant prostate cancer (CRPC) nih.gov. Combinatorial treatment with OSMI-4 and CDK7 inhibitors shows significant toxicity in CRPC models nih.gov. CDK7 is involved in transcription initiation by phosphorylating RNA Pol II oup.com.

CDK12/13: Combining OSMI-4 with inhibitors targeting CDK12 and CDK13 also demonstrates synergistic anti-proliferative effects and lethality in prostate cancer cells oup.comnih.govresearchgate.net. CDK12 and CDK13 are transcription elongation kinases that phosphorylate RNA Pol II, particularly on long genes oup.comnih.gov. Inhibition of OGT sensitizes both prostate cancer and CRPC cells to CDK12/13 inhibition in a dose-dependent manner oup.com. This combination treatment can induce apoptosis in cancer cells while having less effect on normal prostate cells oup.com. Inhibition of CDK12/13 has been shown to induce OGT-dependent remodeling of the spliceosome oup.comresearchgate.net.

Impact on RNA Polymerase II (RNA Pol II) CTD Phosphorylation and Transcription

RNA Polymerase II (RNA Pol II) plays a central role in the transcription of messenger RNAs and many non-coding RNAs. elifesciences.orgnih.gov The largest subunit of RNA Pol II contains a C-terminal domain (CTD) composed of multiple repeats of a heptapeptide (B1575542) sequence (YSPTSPS in mammals). elifesciences.orgnih.gov The phosphorylation status of serine residues within these repeats is dynamically regulated during the transcription cycle and is critical for coordinating transcription initiation, elongation, and termination, as well as mRNA processing events. elifesciences.orgnih.govnih.gov

Research utilizing OGT inhibitors, including OSMI-4, has explored the interplay between O-GlcNAcylation and RNA Pol II CTD phosphorylation. Studies have shown that OGT inhibition can augment the effects of CDK9 inhibitors on RNA Pol II CTD phosphorylation and general transcription. aacrjournals.orgnih.gov CDK9 is a kinase that phosphorylates the CTD of RNA Pol II to promote transcription elongation. aacrjournals.org The combined inhibition of OGT and CDK9 has been shown to have synergistic effects in certain cancer cell types. aacrjournals.orgnih.gov This suggests that O-GlcNAcylation, mediated by OGT, may influence the phosphorylation state of the RNA Pol II CTD, thereby impacting transcriptional processes.

Studying OGT in Disease Models (Preclinical Research)

OSMI-4 has been extensively used as a chemical probe to investigate the role of OGT and O-GlcNAcylation in various disease models, particularly in preclinical cancer research. Its ability to inhibit OGT catalytic activity allows researchers to study the functional consequences of reduced O-GlcNAcylation in different disease settings. biorxiv.orgbiorxiv.orgresearchgate.netpnas.org

Cancer Biology Research (e.g., Triple Negative Breast Cancer (TNBC), Prostate Cancer, Hepatocellular Carcinoma, Melanoma, Lung Cancer)

Elevated levels of OGT and increased O-GlcNAcylation are frequently observed in many cancers and are associated with tumor growth, invasion, metabolism, drug resistance, and immune evasion. researchgate.netscholarsportal.info OSMI-4 has been instrumental in dissecting the contribution of OGT to these processes in various cancer types.

In Triple Negative Breast Cancer (TNBC), OSMI-4 treatment has been shown to inhibit global O-GlcNAcylation and reduce the expression of TARDBP, a downstream target gene of active TET1, which is involved in cancer stem cell induction pathways. biorxiv.orgbiorxiv.org This suggests that OGT activity drives a pathway for cancer stem-like cell reprogramming in TNBC. biorxiv.orgbiorxiv.orgresearchgate.net Studies have also indicated that hyperglycemia, a component of metabolic diseases linked to increased TNBC risk, can lead to elevated OGT levels and potentially outcompete OSMI-4, highlighting the importance of considering metabolic context in preclinical studies. biorxiv.orgbiorxiv.org

In prostate cancer, OSMI-4 has been used to study the effects of OGT inhibition, including its synergy with CDK9 inhibitors. aacrjournals.orgnih.gov OSMI-4, along with OSMI-2, another OGT inhibitor, has been shown to augment the effects of CDK9 inhibitors on RNA Pol II CTD phosphorylation and inhibit the growth of organoids derived from metastatic prostate cancer patients. aacrjournals.orgnih.gov

OSMI-4 has also been applied in research on hepatocellular carcinoma (HCC), melanoma, and lung cancer. Studies have utilized OSMI-4 to investigate the role of OGT in tumor immune evasion in these cancers, particularly in the context of regulating PD-L1 levels. pnas.orgmdpi.com

Data from various cancer cell lines treated with OSMI-4 have demonstrated a reduction in global O-GlcNAcylation levels and, in some cases, a decrease in PD-L1 levels, leading to enhanced T cell-mediated cytotoxicity. pnas.org

Understanding Cancer Stem Cell Induction Pathways

OSMI-4 has been employed to investigate the role of OGT in the induction and maintenance of cancer stem cells (CSCs). In TNBC, OSMI-4 treatment has provided evidence that OGT activity is crucial for a pathway leading to CSC reprogramming, potentially through the O-GlcNAcylation of proteins like TET1. biorxiv.orgbiorxiv.orgresearchgate.net Inhibition of OGT with OSMI-4 led to reduced expression of genes associated with CSCs. biorxiv.orgbiorxiv.org

Exploration of Tumor Immune Evasion Mechanisms

Research using OSMI-4 has shed light on how OGT-mediated O-GlcNAcylation contributes to tumor immune evasion. Studies have shown that inhibiting OGT with OSMI-4 can enhance T cell antitumor activity in vivo and in vitro. pnas.orgmdpi.compnas.org Mechanistically, OSMI-4 treatment has been shown to reduce PD-L1 levels in various cancer cell lines, potentially by promoting its lysosomal degradation. pnas.orgmdpi.com This suggests that OGT-mediated O-GlcNAcylation of proteins involved in PD-L1 regulation can contribute to the ability of cancer cells to evade the immune system. pnas.orgmdpi.com OSMI-4 treatment has been shown to suppress tumor growth and increase the infiltration of cytotoxic CD8+ T cells in mouse models. pnas.orgpnas.org

Implications in Other Chronic Diseases (e.g., Neurodegenerative Disorders)

Beyond cancer, OSMI-4 has also been used to explore the role of OGT in other chronic diseases, including neurodegenerative disorders. O-GlcNAcylation is known to play a role in neuronal development and function, and dysregulation of OGT has been linked to neurodegenerative conditions. researchgate.netfrontiersin.orgnih.gov Studies using OSMI-4 have investigated the function of OGT and O-GlcNAcylation in astrocytes, a type of glial cell in the central nervous system. nih.gov Inhibition of OGT activity with OSMI-4 has been shown to induce inflammatory activation of astrocytes in vitro, suggesting a role for OGT-mediated O-GlcNAcylation in regulating neuroinflammation. nih.gov

Limitations and Future Research Directions for the Chemical Compound Osmi 4

Optimization of Cellular Activity and Permeability

While OSMI-4 exhibits low nanomolar binding affinity for OGT, its cellular activity, with an EC50 of approximately 3 µM, indicates a potential gap between its in vitro potency and its effectiveness within a cellular context. nih.govchemicalprobes.orgmedchemexpress.com This suggests that factors such as cellular uptake, metabolism, or efflux might influence its intracellular concentration and interaction with OGT. The active form of OSMI-4 is believed to be the carboxylic acid form, which is generated from the ethyl ester pro-drug (OSMI-4b) by intracellular esterases. nih.govnih.gov However, studies have shown that the hydrolysis of the ethyl ester can vary between cell lines, and in some cases, OGT inhibition is observed even without complete hydrolysis, suggesting that the ester form might also contribute to inhibition or that alternative uptake mechanisms exist. nih.gov

Future research should focus on understanding the precise mechanisms governing OSMI-4's cellular uptake and intracellular fate. Strategies to optimize cellular activity and permeability could involve modifying the chemical structure to improve membrane penetration, enhance intracellular stability, or facilitate transport across the cell membrane. acs.orgjst.go.jpescholarship.org

Enhancing Potency and Selectivity for OGT

OSMI-4 is considered a potent and relatively selective OGT inhibitor. rsc.orgwhiterose.ac.ukbiorxiv.org Its active form (OSMI-4a) binds to OGT with a dissociation constant (Kd) of approximately 8 nM. nih.govchemicalprobes.orgwhiterose.ac.uk However, the pursuit of even more potent and highly selective inhibitors remains an important goal. While OSMI-4 binds to the active site of OGT, the large and hydrophilic nature of the OGT active site, which accommodates the extended conformation of the UDP-GlcNAc substrate, presents challenges for inhibitor design. nih.gov

Efforts to enhance potency and selectivity could involve structure-based design approaches, leveraging the insights gained from crystal structures of OGT in complex with inhibitors like OSMI-4. nih.gov Exploring modifications to the quinolinone-6-sulfonamide scaffold of OSMI-4, particularly in regions that interact with the UDP-binding pocket, could lead to compounds with improved binding characteristics. researchgate.netnih.gov Computational methods and the design of focused libraries of derivatives can provide valuable information about the OGT binding pocket's specificity. researchgate.netnih.gov

Development of Negative Control Compounds and Enantiomers for OSMI-4

The development of appropriate negative control compounds and enantiomers for OSMI-4 is crucial for rigorously validating its on-target effects and dissecting the specific contributions of OGT inhibition in biological studies. A negative control compound should possess a similar chemical structure to OSMI-4 but lack significant inhibitory activity against OGT. This helps to rule out off-target effects or cellular responses unrelated to OGT inhibition.

For chiral molecules like OSMI-4, investigating the activity of individual enantiomers is important because different stereoisomers can exhibit distinct pharmacological profiles and toxicities. oup.commdpi.comacs.org While the R-enantiomers of related OSMI compounds showed significantly stronger binding to OGT compared to their S-enantiomers, the specific enantiomers of OSMI-4 and their respective activities warrant further investigation. nih.gov Developing a less active or inactive enantiomer of OSMI-4 could serve as a valuable negative control tool. chemicalprobes.org

Addressing and Characterizing Potential Off-Target Effects

Future research should employ unbiased approaches, such as comprehensive target profiling or phenotypic screening, to identify any unintended interactions or effects of OSMI-4. pnas.org Understanding and characterizing these potential off-target effects will be vital for interpreting experimental results and guiding the development of more specific inhibitors.

Design of Novel Scaffolds and Chemical Derivatives with Improved Pharmacological Profiles

The limitations of OSMI-4, particularly regarding its physicochemical properties, highlight the need for the design of novel scaffolds and chemical derivatives with improved pharmacological profiles. researchgate.netresearchgate.netuva.es This involves exploring chemical space beyond the current quinolinone-6-sulfonamide scaffold to identify compounds with enhanced potency, selectivity, cellular permeability, and metabolic stability. nih.govtandfonline.commdpi.com

Strategies such as scaffold hopping, which involves replacing the core structure of OSMI-4 with novel backbones while retaining key interactions with the target, can lead to the discovery of compounds with improved properties. nih.govresearchgate.net Incorporating structural features that enhance cell membrane penetration, optimize lipophilicity, and reduce susceptibility to efflux transporters are important considerations in the design of new derivatives. acs.orgjst.go.jpescholarship.org

Further Deeper Interrogation of OGT's Complex Biological Roles

Despite the availability of inhibitors like OSMI-4, the complex biological roles of OGT are still not fully understood. nih.govnih.govnih.gov OGT is involved in a wide range of cellular processes, including transcription, signal transduction, and metabolism, through the modification of numerous protein substrates. nih.govnih.govplos.org

Future research should continue to leverage OSMI-4 and improved OGT inhibitors to further dissect the specific functions of OGT and O-GlcNAcylation in various cellular contexts and physiological processes. This includes investigating the impact of OGT inhibition on specific protein substrates, signaling pathways, and cellular phenotypes. Studies in different cell lines and in vivo models are needed to gain a comprehensive understanding of OGT's diverse roles. rsc.orgplos.org

Investigation of Long-Term Cellular Adaptations to OGT Inhibition

Cells can exhibit adaptive responses to chronic OGT inhibition. For instance, treatment with OSMI-4 has been shown to lead to an increase in OGT expression, potentially as a compensatory mechanism to maintain O-GlcNAc levels. nih.govsci-hub.se These long-term adaptations can influence the cellular response to OGT inhibitors and may have implications for their therapeutic application.

Future research should investigate the molecular mechanisms underlying these cellular adaptations to prolonged OGT inhibition. Understanding how cells sense and respond to reduced O-GlcNAc levels, including changes in gene expression, protein stability, and metabolic pathways, is crucial. This knowledge will inform the development of more effective strategies for targeting OGT and may reveal novel vulnerabilities in cells that are dependent on high OGT activity. nih.gov